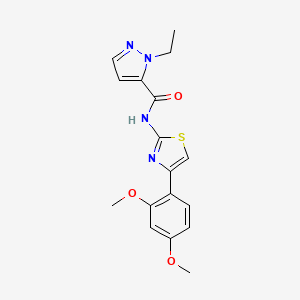
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O3S, with a molecular weight of 358.4 g/mol. The compound features a thiazole ring, pyrazole moiety, and a dimethoxyphenyl substituent, which are critical for its biological activity .
Research indicates that compounds similar to this compound exhibit their biological effects through various mechanisms:
Antiproliferative Activity
In vitro studies have shown that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 10s | 0.36 - 0.86 | SGC-7901 (gastric cancer) |
| CA-4 | 0.025 | Multiple lines |
| Nocodazole | 0.24 | Multiple lines |
The compound's effectiveness appears to depend significantly on its structural components, particularly the presence of the dimethoxyphenyl group .
Antiviral Activity
The antiviral potential of related thiazole derivatives has been noted in literature, with compounds showing significant inhibition rates against viral polymerases. For example, some thiazolidinone derivatives demonstrated over 95% inhibition of HCV NS5B RNA polymerase activity at low concentrations (IC50 values around 32 μM) .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of a series of thiazole-based compounds on human cancer cell lines. The most potent derivative was found to induce G2/M phase cell cycle arrest and exhibited an IC50 value significantly lower than standard chemotherapeutics like Nocodazole .
Case Study 2: Antiviral Efficacy
Another investigation into thiazole derivatives highlighted their ability to inhibit HCV replication in vitro. The study reported that certain derivatives could reduce viral load effectively while maintaining low cytotoxicity in host cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be optimized through modifications in its structure:
- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to target proteins.
- Thiazole and Pyrazole Linkages : Variations in the positioning and nature of substituents on these rings significantly affect biological potency and selectivity.
- Functional Group Variations : Alterations in functional groups can lead to changes in pharmacokinetic properties and overall efficacy against specific targets.
特性
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-21-14(7-8-18-21)16(22)20-17-19-13(10-25-17)12-6-5-11(23-2)9-15(12)24-3/h5-10H,4H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZLLVJPXKFGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














